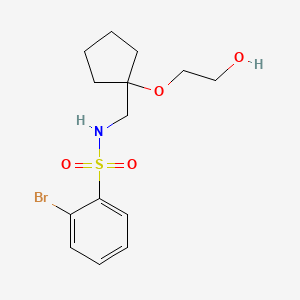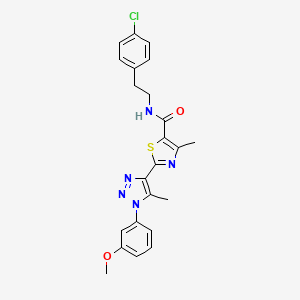![molecular formula C16H13F3N4O3S B2914674 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1903290-00-5](/img/structure/B2914674.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that attracts considerable attention in various scientific fields due to its complex structure and unique chemical properties. The compound consists of several functional groups, each contributing to its overall reactivity and interaction with other substances. The trifluoromethyl group and the sulfonamide moiety are particularly notable for their roles in medicinal chemistry, providing enhanced stability and biological activity.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzo[d][1,2,3]triazinone core This is achieved through a cyclization reaction of appropriate precursors under controlled conditions, often using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide
Industrial production methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure uniform reaction conditions and high yield. Catalysts may be employed to accelerate specific steps, and optimization of reaction parameters like temperature, pressure, and solvent composition is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions, due to the presence of multiple reactive sites.
Common reagents and conditions used in these reactions:
Oxidation: The nitrogen-containing heterocycle may be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Selective reduction of the carbonyl group can be achieved using mild reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic aromatic substitution with suitable nucleophiles under basic conditions.
Major products formed from these reactions: The products vary depending on the specific reaction, but common derivatives include hydroxylated, alkylated, or aminated versions of the original compound.
Applications De Recherche Scientifique
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide finds applications across multiple research domains:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: Explored for its potential as a biochemical probe due to its unique reactivity and stability.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Applied in the formulation of specialized materials due to its stability and reactivity.
Mécanisme D'action
The compound's mechanism of action in biological systems involves its interaction with specific molecular targets, which could include enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the sulfonamide group can form strong hydrogen bonds with biological macromolecules. These interactions lead to the modulation of biochemical pathways, influencing processes like signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct properties compared to similar compounds.
Similar compounds:
Benzo[d][1,2,3]triazinones: Differ mainly in their substituents and overall reactivity.
Trifluoromethylbenzenesulfonamides: While they share the trifluoromethyl and sulfonamide groups, the presence of the triazinone core in the compound of interest provides additional reactivity and stability.
This compound is a complex compound with multifaceted applications in scientific research, driven by its unique chemical structure and versatile reactivity.
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)11-4-3-5-12(10-11)27(25,26)20-8-9-23-15(24)13-6-1-2-7-14(13)21-22-23/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKARCRWFWWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)
![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)
![5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2914595.png)
![ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2914601.png)


![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2914605.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2914606.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)



